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Compound of Interest

Compound Name:
2-(4-Bromo-2,5-

difluorophenyl)acetic acid

Cat. No.: B1443294 Get Quote

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Introduction: A Versatile Building Block in Modern
Synthesis
In the landscape of medicinal chemistry and materials science, the strategic design of

molecular scaffolds is paramount. Phenylacetic acid derivatives, particularly those bearing

halogen substituents, represent a cornerstone class of intermediates. 2-(4-Bromo-2,5-
difluorophenyl)acetic acid (CAS No. 871035-64-2) emerges as a molecule of significant

interest. Its architecture, featuring a carboxylic acid moiety, a synthetically versatile bromine

atom, and two electron-withdrawing fluorine atoms on the phenyl ring, offers a unique

combination of reactivity and physicochemical properties. The fluorine atoms can enhance

metabolic stability and modulate binding affinities, while the bromine atom serves as a key

handle for diversification through cross-coupling chemistry.

This guide provides an in-depth technical overview of 2-(4-Bromo-2,5-difluorophenyl)acetic
acid, consolidating its chemical properties, analytical characteristics, a proposed synthetic

pathway, and its potential applications for researchers, chemists, and professionals in drug

development.

Physicochemical and Structural Properties
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The fundamental properties of a chemical entity dictate its behavior in both reactive and

biological systems. The data presented below are derived from computational models and

supplier specifications, providing a robust baseline for experimental design.[1][2]

Property Value Source

CAS Number 871035-64-2 PubChem[1]

Molecular Formula C₈H₅BrF₂O₂ PubChem[1]

Molecular Weight 251.02 g/mol PubChem[1]

IUPAC Name
2-(4-bromo-2,5-

difluorophenyl)acetic acid
PubChem[1]

Appearance White to yellow solid Sigma-Aldrich[2]

Boiling Point (Est.) 311.7 ± 37.0 °C at 760 mmHg Echemi[3]

Density (Est.) 1.8 ± 0.1 g/cm³ Echemi[3]

XLogP3 (Est.) 2.3 PubChem[1]

SMILES
C1=C(C(=CC(=C1F)Br)F)CC(=

O)O
PubChem[1]

InChIKey
PFORRJHNRGZDKP-

UHFFFAOYSA-N
PubChem[1]

Spectral and Analytical Data (Predicted)
While comprehensive, experimentally verified spectra for this specific compound are not readily

available in public databases, we can predict the key analytical signatures based on its

structure. These predictions serve as a valuable guide for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct

regions.
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Aromatic Region (approx. 7.2-7.8 ppm): Two signals are anticipated for the two aromatic

protons. Due to coupling with each other and with the adjacent fluorine atoms, these will

appear as complex multiplets (likely doublet of doublets or triplets of doublets).

Aliphatic Region (approx. 3.7-3.9 ppm): The two benzylic protons (-CH₂-) will appear as a

singlet, as there are no adjacent protons to couple with.

Carboxylic Acid Proton: A very broad singlet, typically appearing downfield (>10 ppm),

which may not always be observed depending on the solvent and concentration.

¹³C NMR: The carbon spectrum will be more complex due to C-F coupling.

Carbonyl Carbon (approx. 175-180 ppm): The carboxylic acid carbon will appear as a

singlet in the downfield region.

Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected. The carbons

directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF),

appearing as doublets. The carbon bonded to bromine will be shifted downfield. Other

aromatic carbons will show smaller multi-bond C-F couplings.

Aliphatic Carbon (approx. 35-40 ppm): The benzylic -CH₂- carbon will appear as a singlet

in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Characteristic

absorption bands are expected at the following wavenumbers:[4]

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium intensity bands around 1450-1600 cm⁻¹.

C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.
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Mass Spectrometry (MS)
In mass spectrometry (electron ionization), the key feature will be the isotopic pattern of

bromine.

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 250 and

252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic

acid group (-COOH, 45 Da) to give a fragment at m/z 205/207, and the loss of the bromine

atom (-Br, 79/81 Da).

Proposed Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust and scalable approach would involve

the conversion of a commercially available acetophenone precursor via the Willgerodt–Kindler

reaction, followed by hydrolysis. This method is well-established for the synthesis of aryl-acetic

acids.

Causality: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones

into thioamides, which are readily hydrolyzed to the desired carboxylic acid. It effectively adds a

one-carbon unit with the correct oxidation state.

Step-by-Step Methodology
Step 1: Willgerodt-Kindler Thioamide Formation

Reagents: To a round-bottom flask equipped with a reflux condenser, add 4'-Bromo-2',5'-

difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

Solvent: While the reaction can sometimes be run neat, a high-boiling solvent like N-methyl-

2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to ensure homogeneity.

Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The

reaction is typically complete within 6-12 hours.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold

water. The solid thioamide product will precipitate. Collect the solid by vacuum filtration and

wash thoroughly with water to remove excess morpholine and sulfur. The crude product can

be purified by recrystallization from ethanol.

Step 2: Hydrolysis to Carboxylic Acid

Reagents: Suspend the crude thioamide from Step 1 in a mixture of glacial acetic acid and

concentrated sulfuric acid (e.g., a 2:1 v/v ratio).

Reaction: Heat the mixture to reflux (around 110-120 °C) for 8-16 hours until TLC analysis

indicates complete consumption of the starting material.

Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.

The desired 2-(4-Bromo-2,5-difluorophenyl)acetic acid will precipitate as a solid.

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the

filtrate is neutral to pH paper.

For final purification, the crude acid can be recrystallized from an appropriate solvent

system, such as an ethanol/water or toluene/heptane mixture, to yield a product of >98%

purity.[5]
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Step 1: Thioamide Formation

Step 2: Hydrolysis & Purification
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Proposed Synthesis Workflow
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Chemical Reactivity and Synthetic Utility
The utility of 2-(4-Bromo-2,5-difluorophenyl)acetic acid lies in the orthogonal reactivity of its

functional groups.

Carboxylic Acid Group: This moiety is readily converted into other functional groups.

Standard protocols for esterification (e.g., using an alcohol with a catalytic amount of acid) or

amide bond formation (e.g., using an amine with coupling agents like EDC/HOBt or

conversion to an acyl chloride with SOCl₂) can be applied.

Aryl Bromide: The C-Br bond is the primary site for diversification via palladium-catalyzed

cross-coupling reactions. This allows for the introduction of a wide array of substituents onto

the aromatic ring, a cornerstone of modern drug discovery.[6]

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryl

structures).

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (anilines).

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[7]

Causality: The electron-withdrawing nature of the fluorine atoms can influence the rate of

oxidative addition of palladium to the C-Br bond, often making these substrates highly reactive

in cross-coupling cycles.[7]
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Carboxylic Acid Reactions

Palladium Cross-Coupling Reactions

2-(4-Bromo-2,5-difluorophenyl)acetic acid
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Key Reactivity Pathways

Applications in Research and Development
While specific examples citing CAS 871035-64-2 are sparse in peer-reviewed literature, the

structural motifs of this compound point to its significant potential as a building block in

pharmaceutical research.

Scaffold for Bioactive Molecules: Phenylacetic acids are privileged structures in medicinal

chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The difluoro

substitution pattern is a common strategy to improve pharmacokinetic properties, such as
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increasing metabolic stability or enhancing binding affinity through fluorine-protein

interactions.

Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point

in FBDD. The aryl bromide allows for the systematic exploration of chemical space around

the core scaffold, enabling the rapid generation of a library of analogs for structure-activity

relationship (SAR) studies.

Intermediate for Complex Targets: Its utility is primarily as an intermediate for more complex

molecules. For instance, related difluorobenzoic acids are used to synthesize GPR119

agonists for diabetes and METTL3 inhibitors for cancer therapy. This compound provides an

alternative scaffold for similar biological targets.

Safety, Handling, and Storage
As a research chemical, 2-(4-Bromo-2,5-difluorophenyl)acetic acid must be handled with

appropriate precautions.

Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes

skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory

irritation).[8]

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with

side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to

avoid inhaling dust.[8]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[8]

Inhalation: Move the person to fresh air.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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